molecular formula C15H13FN4OS2 B2876739 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide CAS No. 2034560-56-8

2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

Cat. No.: B2876739
CAS No.: 2034560-56-8
M. Wt: 348.41
InChI Key: IRYRFKDMNMYFKT-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide (CAS 2034560-56-8) is a synthetic small molecule with a molecular formula of C 15 H 13 FN 4 OS 2 and a molecular weight of 348.4 g/mol . This compound features a 1,2,3-triazole core—a privileged scaffold in medicinal chemistry—linked to both a thiophene and a fluorophenylsulfanyl acetamide functional group . Heterocyclic compounds containing these specific nitrogen and sulfur-based rings are of significant research interest due to their broad spectrum of reported physiological activities . In particular, 1,2,3-triazole derivatives are a prominent focus in modern antiviral drug discovery efforts and have been investigated for their activity against viruses such as herpes simplex (HSV), influenza A (IAV), and hepatitis C (HCV) . The structural features of this compound also suggest potential for exploration in oncology research. Structurally similar triazole-containing molecules have demonstrated potent anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells, such as in breast cancer models, through mechanisms that may involve the modulation of key signaling pathways like Notch-AKT . Researchers can utilize this high-quality compound as a key chemical building block or as a pharmacological probe for screening against specific biological targets. It is supplied for non-human research applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS2/c16-11-3-5-13(6-4-11)23-10-14(21)17-8-12-9-20(19-18-12)15-2-1-7-22-15/h1-7,9H,8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYRFKDMNMYFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The tr

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Antimicrobial Activity

Compounds sharing the thioacetamide-triazole scaffold but differing in substituents exhibit varied antibacterial potency. For example:

Compound Name Substituents (R1, R2) MIC (μg/mL) Key Findings Reference
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) R1 = 2-fluorophenyl, R2 = H 8–16 Moderate activity against E. coli
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) R1 = 4-fluorophenyl, R2 = H 4–8 Enhanced activity vs. Compound 38
Target Compound R1 = 4-fluorophenyl, R2 = thiophene N/A Predicted improved lipophilicity

Key Observations :

  • The 4-fluorophenyl group (Compound 39) enhances activity compared to the 2-fluorophenyl analog (Compound 38), likely due to optimized electronic effects .
  • The thiophene substituent in the target compound may increase membrane permeability, though empirical validation is needed.
Anticancer and Anti-Inflammatory Analogues

Triazole-acetamide derivatives with fluorinated aryl groups show diverse biological profiles:

Compound Name Activity IC50/EC50 Mechanism/Application Reference
ZQL-4c (N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide) Anticancer (breast cancer) 2.3 μM Apoptosis induction
N-(4-((5-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide COX-2 inhibition 0.18 μM Anti-inflammatory
Target Compound Hypothesized kinase inhibition

Key Observations :

  • Fluorophenyl-triazole systems are critical for target engagement in both anticancer and anti-inflammatory contexts .
  • The thiophene in the target compound could modulate selectivity for kinases or other sulfur-sensitive targets.
Antiviral Derivatives with Triazole Linkers

Benz[d]isothiazole-triazole hybrids demonstrate protease inhibition:

Compound Name Virus Targeted EC50 (μM) Structural Features Reference
N-((1-(2-Oxo-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (4j) Dengue, West Nile 1.2–3.5 Benzisothiazole + triazole
Target Compound Thiophene + triazole

Key Observations :

  • Sulfur-containing heterocycles (e.g., benzisothiazole) enhance protease binding via hydrophobic interactions .
  • The thiophene in the target compound may offer similar advantages but requires experimental verification.
Substituent Effects on Bioactivity
  • Fluorine Position : 4-Fluorophenyl analogs generally outperform 2- or 3-substituted derivatives in potency, attributed to improved dipole interactions and metabolic stability .
  • Triazole Substitution : N-Methylation (e.g., in ZQL-4c) or linkage to thiophene (target compound) may reduce steric hindrance and enhance bioavailability .

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